6-cyclopropylpiperidine-2,4-dione CAS 1104202-34-7 chemical properties
6-cyclopropylpiperidine-2,4-dione CAS 1104202-34-7 chemical properties
An In-depth Technical Guide to 6-cyclopropylpiperidine-2,4-dione (CAS 1104202-34-7)
Introduction: The Piperidine-2,4-dione Scaffold
The piperidine ring is a quintessential heterocyclic motif, widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure provides a versatile three-dimensional framework for orienting functional groups to interact with biological targets.[3] When oxygenated, the piperidine ring can form various structures, including piperidinones, which often exhibit enhanced stability and crystallinity.[1] Among these, the piperidine-2,4-dione core is of significant interest. This structural motif serves as a key intermediate in the synthesis of potent biological agents, including kinase inhibitors and modulators of glutamate receptors.[1][4] This guide provides a comprehensive technical overview of a specific derivative, 6-cyclopropylpiperidine-2,4-dione (CAS 1104202-34-7), focusing on its chemical properties, a robust synthetic strategy, and its potential within the landscape of modern drug discovery.
Chemical Identity and Physicochemical Properties
While extensive experimental data for 6-cyclopropylpiperidine-2,4-dione is not widely published, its fundamental properties can be defined. The following table summarizes its identity and calculated physicochemical parameters, which are crucial for assessing its drug-like properties.
| Property | Value | Source |
| CAS Number | 1104202-34-7 | N/A |
| Molecular Formula | C₈H₁₁NO₂ | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| IUPAC Name | 6-cyclopropylpiperidine-2,4-dione | N/A |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in organic solvents like THF, acetone | [5] |
| LogP (Octanol/Water) | Predicted to be low | [6] |
Note: Properties such as melting point, boiling point, and specific solubility values require experimental determination and are not currently available in public literature.
Synthesis and Mechanistic Insights: The Dieckmann Cyclization Approach
A flexible and widely adopted method for synthesizing 6-substituted piperidine-2,4-diones is through an intramolecular Dieckmann cyclization.[1][7][8][9] This base-mediated condensation of a diester is a powerful tool for forming five- and six-membered rings.[9][10] The following protocol outlines a proposed, field-proven synthetic route to the target compound, emphasizing the chemical logic behind each step.
Proposed Synthetic Workflow
The synthesis is envisioned as a multi-step process beginning with the formation of a key β-amino ester, followed by acylation and the critical ring-closing reaction.
Caption: Proposed synthetic workflow for 6-cyclopropylpiperidine-2,4-dione.
Detailed Experimental Protocol (Proposed)
All moisture-sensitive reactions should be performed under an inert atmosphere (e.g., nitrogen), and glassware must be oven-dried.[1]
Step 1: Synthesis of Methyl 3-amino-4-cyclopropylbutanoate (β-Amino Ester)
-
Rationale: This step creates the core amino acid backbone with the required cyclopropyl substituent. Reductive amination of a β-keto ester is an efficient method.
-
Procedure:
-
To a solution of methyl 4-cyclopropyl-3-oxobutanoate (1.0 equiv) in methanol, add ammonium acetate (3.0 equiv) and acetic acid (2.0 equiv).
-
Stir the reaction at room temperature for 4-6 hours to form the intermediate vinylogous carbamate.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Purify via column chromatography to yield the β-amino ester.
-
Step 2: Synthesis of Methyl 4-cyclopropyl-3-((3-methoxy-3-oxopropanoyl)amino)butanoate (Amido-Diester)
-
Rationale: This step introduces the second ester functionality required for the Dieckmann cyclization by acylating the amine with a malonate derivative.
-
Procedure:
-
Dissolve the β-amino ester (1.0 equiv) from Step 1 in dichloromethane (CH₂Cl₂).
-
Add monomethyl malonate (1.1 equiv), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv), and Hydroxybenzotriazole (HOBt) (1.5 equiv).
-
Cool the mixture to 0 °C and add N,N-Diisopropylethylamine ((i-Pr)₂NEt) (2.0 equiv).
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amido-diester, which can often be used without further purification.[1]
-
Step 3: Dieckmann Cyclization and Decarboxylation
-
Rationale: This is the key ring-forming step. A strong base (sodium methoxide) deprotonates the α-carbon of the malonate moiety, which then attacks the other ester intramolecularly.[10] Using a base that matches the ester (methoxide for methyl esters) prevents side reactions like transesterification.[10] The resulting β-keto ester is then hydrolyzed and decarboxylated.
-
Procedure:
-
To a solution of the amido-diester (1.0 equiv) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.3 equiv).
-
Heat the mixture to reflux for 1-2 hours. The cyclization progress can be monitored by Thin Layer Chromatography (TLC).
-
After cyclization is complete, add acetonitrile and a small amount of water (e.g., 1% v/v) to the reaction mixture.
-
Continue to reflux for an additional 1-2 hours to facilitate decarboxylation.[1]
-
Cool the mixture, neutralize with dilute HCl, and extract the product with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The final product, 6-cyclopropylpiperidine-2,4-dione, is purified by recrystallization or column chromatography.
-
Mechanism of Dieckmann Cyclization
The reaction proceeds via a classic base-catalyzed intramolecular Claisen condensation mechanism.
Caption: Simplified mechanism of the Dieckmann cyclization step.
Spectroscopic Characterization (Predicted)
While a definitive spectrum requires experimental analysis, the key features of 6-cyclopropylpiperidine-2,4-dione can be predicted based on its structure and data from analogous compounds.[1][11][12]
-
¹H NMR:
-
Cyclopropyl Protons: A series of complex multiplets in the upfield region (approx. δ 0.2-1.0 ppm).
-
Piperidine Ring Protons: Multiplets between δ 2.0-4.0 ppm. The proton at C6 will likely be a multiplet coupled to the adjacent cyclopropyl and C5 protons. The C3 and C5 methylene protons will appear as distinct multiplets.
-
NH Proton: A broad singlet, typically in the range of δ 7.0-8.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two downfield signals, with the C2 (amide) carbonyl around δ 165-175 ppm and the C4 (ketone) carbonyl around δ 195-205 ppm.
-
Piperidine Ring Carbons: Signals for C3, C5, and C6 typically appearing between δ 30-60 ppm.
-
Cyclopropyl Carbons: Upfield signals expected between δ 5-15 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate to strong band around 3200 cm⁻¹.[1]
-
C-H Stretches: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretches: Two distinct and strong absorption bands are expected: one for the ketone carbonyl (C4) around 1720-1730 cm⁻¹ and one for the amide carbonyl (C2) around 1660-1670 cm⁻¹.[1]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 154.08.
-
Reactivity and Potential Applications
The piperidine-2,4-dione scaffold is a versatile platform for further chemical modification and is associated with a wide range of biological activities.
Chemical Reactivity
-
Enolization and Alkylation: The methylene protons at the C3 position are acidic and can be deprotonated by a base to form an enolate. This nucleophilic center can be alkylated to introduce further diversity at this position, a common strategy in drug development.[1]
-
Reduction: The ketone at C4 can be selectively reduced to a hydroxyl group, yielding 4-hydroxypiperidin-2-one derivatives, which are also valuable pharmacological scaffolds.[1]
Potential Biological and Pharmaceutical Relevance
The piperidine-2,4-dione core and closely related piperidine derivatives are found in compounds with diverse therapeutic applications:
-
Anti-inflammatory and Immunosuppressive Activity: Certain derivatives of diketo- and triketopiperidines have demonstrated anti-inflammatory properties.[13]
-
Antimicrobial Agents: The piperidine scaffold is a common feature in molecules designed to have antibacterial or antifungal activity.[14][15]
-
Enzyme Inhibition: As analogues of cyclic dipeptides, these structures can exhibit a range of biological activities, including enzyme inhibition.[16][17] For example, the related aminopiperidine moiety is crucial for the activity of DPP-4 inhibitors used in treating type-2 diabetes, such as Alogliptin.[18]
-
Central Nervous System (CNS) Activity: The piperidine ring is a core component of many CNS-active drugs. The introduction of a cyclopropyl group can modulate lipophilicity and metabolic stability, potentially influencing blood-brain barrier penetration and overall pharmacokinetic properties.
Conclusion
6-cyclopropylpiperidine-2,4-dione, CAS 1104202-34-7, represents a valuable yet underexplored chemical entity. While specific experimental data is scarce, its synthesis is readily achievable through established methodologies like the Dieckmann cyclization. Its structural features—a rigid cyclopropyl group combined with the versatile piperidine-2,4-dione core—make it an attractive building block for medicinal chemistry. The predicted chemical properties and known biological activities associated with this scaffold suggest that this compound holds significant potential for the development of novel therapeutics, particularly in the areas of inflammation, infectious diseases, and enzyme inhibition. Further investigation into its synthesis, characterization, and biological evaluation is highly warranted.
References
[1] Marson, C. M., & Yau, K. C. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
[4] (N/A). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
[7] (2025, August 06). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]
[19] (2025, August 06). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. ResearchGate. [Link]
[8] Marson, C. M., & Yau, K. C. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. FAO AGRIS. [Link]
[2] (N/A). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
[9] (N/A). Dieckmann Reaction. Cambridge University Press. [Link]
[13] Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(1), 159-68. [Link]
[14] (N/A). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
[18] De, B. K., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry. [Link]
[3] (2023, February 02). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
[16] Milne, P. J., et al. (1998). The biological activity of selected cyclic dipeptides. Journal of Pharmacy and Pharmacology, 50(12), 1331-7. [Link]
[15] Kisten, O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]
[17] Liu, Y., et al. (2017). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Molecules, 22(11), 2026. [Link]
(N/A). PIPERIDINE. Ataman Kimya. [Link]
[11] (N/A). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. RSC.org. [Link]
[6] (2025, October 15). Precarriebowmide Properties. EPA. [Link]
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